1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one
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Overview
Description
1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one core with a 5-ethynylpyridin-3-yl substituent, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar synthetic strategies with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethynyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Ethynylpyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the ethynylpyridinyl substituent, used as a building block in organic synthesis.
Pyrrolidin-2,5-diones: Compounds with additional functional groups, exhibiting different biological activities and properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in medicinal chemistry. The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(5-ethynylpyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-2-9-6-10(8-12-7-9)13-5-3-4-11(13)14/h1,6-8H,3-5H2 |
InChI Key |
APLCNZHLZWZBDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CN=C1)N2CCCC2=O |
Origin of Product |
United States |
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